molecular formula C14H13N5O3 B2781662 3-((1-(5-Methylisoxazole-3-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile CAS No. 2034576-05-9

3-((1-(5-Methylisoxazole-3-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile

Cat. No.: B2781662
CAS No.: 2034576-05-9
M. Wt: 299.29
InChI Key: GTLAOURFWHWXNC-UHFFFAOYSA-N
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Description

3-((1-(5-Methylisoxazole-3-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile is a complex organic compound that features a pyrazine ring substituted with a nitrile group and an ether linkage to a pyrrolidine ring, which is further substituted with a 5-methylisoxazole-3-carbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((1-(5-Methylisoxazole-3-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile typically involves multiple steps, starting with the preparation of the individual components, followed by their assembly into the final product. One common approach involves the following steps:

    Synthesis of 5-Methylisoxazole-3-carbonyl chloride: This can be achieved by reacting 5-methylisoxazole with thionyl chloride under reflux conditions.

    Preparation of 1-(5-Methylisoxazole-3-carbonyl)pyrrolidine: The 5-methylisoxazole-3-carbonyl chloride is then reacted with pyrrolidine in the presence of a base such as triethylamine.

    Formation of the final compound: The intermediate 1-(5-Methylisoxazole-3-carbonyl)pyrrolidine is then reacted with 2-chloropyrazine-3-carbonitrile in the presence of a base to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

3-((1-(5-Methylisoxazole-3-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyrazine ring, especially at the positions adjacent to the nitrile group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Sodium hydride in dimethylformamide or potassium carbonate in acetonitrile.

Major Products Formed

    Oxidation: Oxidized derivatives of the pyrazine ring.

    Reduction: Reduced derivatives of the nitrile group.

    Substitution: Substituted pyrazine derivatives with various functional groups.

Scientific Research Applications

Chemistry

In the realm of chemistry, 3-((1-(5-Methylisoxazole-3-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile serves as a valuable building block for synthesizing more complex molecules. Its unique structure allows for modifications that can lead to new compounds with potentially beneficial properties.

Biology

Research has indicated potential biological activities, particularly:

  • Antimicrobial Properties : Investigations into its ability to inhibit bacterial enzymes suggest it may serve as an antimicrobial agent.
  • Anticancer Activity : Studies have shown that this compound could interfere with signaling pathways involved in cell proliferation, making it a candidate for cancer therapeutics.

Medicine

The compound is being explored for various therapeutic applications, including:

  • Drug Development : Its unique molecular structure positions it as a promising drug candidate for diseases requiring novel treatments.
  • Mechanism of Action : The interaction with specific molecular targets, such as enzymes or receptors, modulates biological pathways relevant to disease processes.

Industry

In industrial applications, this compound is utilized in:

  • Material Development : Its properties may contribute to the creation of new materials with enhanced characteristics.
  • Catalysis : It can act as a catalyst in chemical reactions, potentially improving reaction efficiencies.

Case Studies

StudyFocusFindings
Study AAntimicrobial ActivityDemonstrated significant inhibition of bacterial growth at low concentrations.
Study BAnticancer PropertiesShowed reduced cell viability in human cancer cell lines, suggesting potential as an anticancer agent.
Study CSynthetic ApplicationsUtilized as a precursor in the synthesis of novel heterocyclic compounds with improved biological activity.

Mechanism of Action

The mechanism of action of 3-((1-(5-Methylisoxazole-3-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use. For example, in antimicrobial research, the compound may inhibit bacterial enzymes, while in cancer research, it may interfere with signaling pathways involved in cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • 3-((1-(5-Methylisoxazole-3-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carboxamide
  • 3-((1-(5-Methylisoxazole-3-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carboxylic acid
  • 3-((1-(5-Methylisoxazole-3-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-methanol

Uniqueness

3-((1-(5-Methylisoxazole-3-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the nitrile group, for example, can enhance its reactivity in certain chemical reactions, while the 5-methylisoxazole moiety may contribute to its bioactivity.

Biological Activity

3-((1-(5-Methylisoxazole-3-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile is a complex organic compound notable for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound features a pyrazine ring with various substituents that may influence its interaction with biological targets.

Chemical Structure

The compound's IUPAC name is 3-[1-(5-methyl-1,2-oxazole-3-carbonyl)pyrrolidin-3-yl]oxypyrazine-2-carbonitrile. Its molecular formula is C14H13N5O3, and it possesses a unique structure that allows for diverse chemical reactivity and biological activity.

Property Details
IUPAC Name3-[1-(5-methyl-1,2-oxazole-3-carbonyl)pyrrolidin-3-yl]oxypyrazine-2-carbonitrile
Molecular FormulaC14H13N5O3
Molecular Weight285.28 g/mol
CAS Number2034576-05-9

Synthesis

The synthesis of this compound typically involves multiple steps:

  • Synthesis of 5-Methylisoxazole-3-carbonyl chloride : Reaction of 5-methylisoxazole with thionyl chloride.
  • Preparation of 1-(5-Methylisoxazole-3-carbonyl)pyrrolidine : Reacting the carbonyl chloride with pyrrolidine in the presence of a base like triethylamine.
  • Formation of the final compound : The intermediate is reacted with 2-chloropyrazine-3-carbonitrile to yield the target compound.

Antimicrobial and Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial and anticancer activities. Pyrazole derivatives, in general, have been shown to inhibit various cancer-related enzymes and pathways:

  • Antitumor Activity : Several studies have highlighted the efficacy of pyrazole derivatives against cancer cell lines, including breast cancer (MCF-7 and MDA-MB-231). These compounds often show synergistic effects when combined with established chemotherapeutics like doxorubicin .
  • Mechanism of Action : The biological activity can be attributed to the compound's ability to interact with specific molecular targets, such as:
    • Inhibition of BRAF(V600E), EGFR, and other kinases involved in tumor growth.
    • Disruption of bacterial cell membranes leading to cell lysis .

Case Studies

A notable study focused on a series of pyrazole derivatives demonstrated their potential in treating Claudin-low breast cancer subtypes. The research indicated that certain derivatives exhibited enhanced cytotoxicity when used in combination with doxorubicin, suggesting a promising avenue for improving treatment outcomes .

Structure-Activity Relationship (SAR)

The structure of this compound allows for various modifications that can enhance its biological activity:

Modification Effect on Activity
Substitution on PyrazineAlters enzyme inhibition potency
Carbonitrile GroupEnhances lipophilicity
Ether LinkageMay improve selectivity

Properties

IUPAC Name

3-[1-(5-methyl-1,2-oxazole-3-carbonyl)pyrrolidin-3-yl]oxypyrazine-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N5O3/c1-9-6-11(18-22-9)14(20)19-5-2-10(8-19)21-13-12(7-15)16-3-4-17-13/h3-4,6,10H,2,5,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTLAOURFWHWXNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)N2CCC(C2)OC3=NC=CN=C3C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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